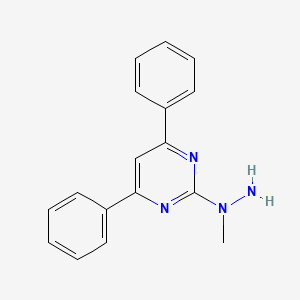

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

CAS No.: 413620-13-0

Cat. No.: VC2321966

Molecular Formula: C17H16N4

Molecular Weight: 276.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 413620-13-0 |

|---|---|

| Molecular Formula | C17H16N4 |

| Molecular Weight | 276.34 g/mol |

| IUPAC Name | 1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine |

| Standard InChI | InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |

| Standard InChI Key | TZLATRIAIDVTTD-UHFFFAOYSA-N |

| SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |

| Canonical SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |

Introduction

Chemical Identity and Structural Properties

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine is a well-defined chemical entity with established physicochemical properties. The compound is classified under CAS number 413620-13-0 and possesses the molecular formula C17H16N4 with a calculated molecular weight of 276.34 g/mol. The IUPAC name for this compound is 1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine, which accurately reflects its structural composition. The compound's architecture includes a six-membered pyrimidine ring containing nitrogen atoms at positions 1 and 3, similar to benzene and pyridine but with distinctive nitrogen placement that alters its electronic properties and reactivity profiles.

The structural uniqueness of this compound stems from its substitution pattern. The pyrimidine core features a 1-methylhydrazino group (-NH-N(CH3)) at the 2-position, which introduces a nitrogen-rich functional group with potential for hydrogen bonding and nucleophilic interactions. Additionally, phenyl groups at positions 4 and 6 contribute aromatic character and provide potential binding sites for π-π interactions in biological systems. These structural elements collectively influence the compound's chemical behavior, solubility characteristics, and potential biological activity.

Physical and Chemical Characteristics

The physicochemical profile of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine has been documented across various databases and chemical repositories. Below is a comprehensive table summarizing key properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 413620-13-0 |

| Molecular Formula | C17H16N4 |

| Molecular Weight | 276.34 g/mol |

| IUPAC Name | 1-(4,6-diphenylpyrimidin-2-yl)-1-methylhydrazine |

| Standard InChI | InChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3 |

| Standard InChIKey | TZLATRIAIDVTTD-UHFFFAOYSA-N |

| SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |

| Canonical SMILES | CN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N |

| Solubility | 0.2 μg/mL |

| PubChem Compound ID | 791101 |

This comprehensive characterization allows researchers to identify the compound accurately and predict certain aspects of its behavior in chemical and biological systems. The relatively low aqueous solubility (0.2 μg/mL) suggests hydrophobic character, which is consistent with the presence of two phenyl groups in its structure.

| Compound | R₃ | R₄ | Axl IC₅₀ (nM) |

|---|---|---|---|

| m6 | - | - | 5 |

| m1 | - | - | 8 |

| m9 | - | - | 10 |

| m4 | - | - | 11 |

| m12 | - | - | 12 |

| m2 | - | - | 16 |

| m10 | - | - | 18 |

| m5 | - | - | 22 |

| m13 | - | - | 22 |

| m8 | - | - | 23 |

| m11 | - | - | 25 |

| m3 | - | - | 30 |

| m14 | - | - | 36 |

| m7 | - | - | 49 |

| m15 | - | - | 169 |

| m16 | - | - | 5 |

This data demonstrates that slight structural modifications can lead to significant variations in biological activity, with IC₅₀ values ranging from 5 to 169 nM . These insights could guide future investigations into the potential biological activities of 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine and inform the development of structural analogs with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume